molecular formula C16H14FN3OS B2647071 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851987-47-8

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2647071
CAS No.: 851987-47-8
M. Wt: 315.37
InChI Key: RVVPZOZKCRWJOE-UHFFFAOYSA-N
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Description

N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the condensation of 5,7-dimethyl-2-aminobenzothiazole with 4-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent, such as carbodiimides or acid chlorides, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:

  • N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
  • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

These compounds share a similar benzothiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)18-16(22-14)20-19-15(21)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPZOZKCRWJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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